molecular formula C17H16N6O6 B8103736 Pomalidomide-PEG1-azide

Pomalidomide-PEG1-azide

Cat. No.: B8103736
M. Wt: 400.3 g/mol
InChI Key: SKTGGMFEGRISBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-PEG1-azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Pomalidomide-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of pomalidomide’s potent immunomodulatory effects and the versatility of the PEG linker and azide group for click chemistry. This makes it a powerful tool for developing targeted protein degraders and studying protein function .

Properties

IUPAC Name

2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTGGMFEGRISBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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